2-Butyn-1-OL 2-Butyn-1-OL
Brand Name: Vulcanchem
CAS No.: 764-01-2
VCID: VC21119787
InChI: InChI=1S/C4H6O/c1-2-3-4-5/h5H,4H2,1H3
SMILES: CC#CCO
Molecular Formula: C4H6O
Molecular Weight: 70.09 g/mol

2-Butyn-1-OL

CAS No.: 764-01-2

Cat. No.: VC21119787

Molecular Formula: C4H6O

Molecular Weight: 70.09 g/mol

* For research use only. Not for human or veterinary use.

2-Butyn-1-OL - 764-01-2

Specification

CAS No. 764-01-2
Molecular Formula C4H6O
Molecular Weight 70.09 g/mol
IUPAC Name but-2-yn-1-ol
Standard InChI InChI=1S/C4H6O/c1-2-3-4-5/h5H,4H2,1H3
Standard InChI Key NEEDEQSZOUAJMU-UHFFFAOYSA-N
SMILES CC#CCO
Canonical SMILES CC#CCO
Boiling Point 148.0 °C
Melting Point -2.2 °C

Introduction

Physical and Chemical Properties

2-Butyn-1-ol exists as a liquid at room temperature with a characteristic appearance ranging from colorless to light orange or yellow clear liquid. Understanding its physical and chemical properties is essential for proper handling, storage, and application in various chemical processes .

Physical Properties

The physical properties of 2-butyn-1-ol are summarized in the following table:

PropertyValueReference
Physical State (20°C)Liquid
AppearanceColorless to light orange/yellow clear liquid
Molecular Weight70.09 g/mol
Melting Point-2°C
Boiling Point142-145°C
Flash Point55°C
Specific Gravity (20/20)0.94
Density (20°C)0.9483 g/cm³
Refractive Index1.45-1.4530 (20°C)
Vapor Pressure1.7 (at 25°C)
Vapor Density2.4
Solubility in WaterVery soluble
Heat of Vaporization44.8 kJ/mol
Partition Coefficient0.13

These physical properties demonstrate that 2-butyn-1-ol is a moderately volatile liquid with good water solubility, which influences its handling characteristics and potential applications in various chemical processes .

Chemical Properties

The chemical behavior of 2-butyn-1-ol is primarily dictated by its functional groups—the hydroxyl group and the carbon-carbon triple bond. Key chemical properties include:

  • Acidity: With a pKa of approximately 13.14, the hydroxyl group in 2-butyn-1-ol is weakly acidic, comparable to other primary alcohols but slightly more acidic due to the electron-withdrawing effect of the nearby triple bond .

  • Reactivity of Triple Bond: The carbon-carbon triple bond is susceptible to addition reactions, including hydrogenation, hydration, and various catalytic transformations.

  • Hydroxyl Reactivity: The primary alcohol function can undergo typical alcohol reactions including esterification, oxidation, and substitution reactions.

  • Stability: 2-Butyn-1-ol is stable under normal conditions but is sensitive to air and heat, requiring storage under inert gas to prevent degradation .

The combination of these properties makes 2-butyn-1-ol a versatile building block in organic synthesis, particularly in reactions where both functional groups can be selectively transformed or protected .

Synthesis and Production

2-Butyn-1-ol can be synthesized through various methods, with the most common approaches involving the manipulation of acetylenic compounds or through controlled oxidation reactions.

Applications and Uses

2-Butyn-1-ol finds applications in various fields, primarily as a synthetic intermediate in organic chemistry. Its versatility stems from the presence of both the hydroxyl group and the alkyne functionality, allowing for selective transformations.

Organic Synthesis

In organic synthesis, 2-butyn-1-ol serves as:

  • Building Block: For the synthesis of more complex molecules, particularly those containing functionalized alkyne moieties.

  • Pharmaceutical Precursor: Used in the synthesis of certain pharmaceutical compounds where the acetylenic functionality is required.

  • Specialty Chemicals: A precursor for specialty chemicals including fragrances, agrochemicals, and fine chemicals.

Research Applications

In research settings, 2-butyn-1-ol has been utilized in:

  • Asymmetric Synthesis: As noted in Nature Chemistry research, it has applications in organocatalytic asymmetric deoxygenation of sulfones to access chiral sulfinyl compounds .

  • Catalysis Studies: As a model substrate for studying catalytic transformations of functionalized alkynes.

  • Material Science: As a precursor for specialized materials with designed properties.

The unique reactivity profile of 2-butyn-1-ol, particularly its ability to undergo selective transformations at either the hydroxyl group or the alkyne function, makes it valuable in these diverse applications .

Analytical Methods

Various analytical techniques can be employed to identify, quantify, and characterize 2-butyn-1-ol in different matrices.

Reference Standards

For analytical purposes, 2-butyn-1-ol can be identified by various reference identifiers:

  • CAS Registry Number: 764-01-2

  • IUPAC Standard InChIKey: NEEDEQSZOUAJMU-UHFFFAOYSA-N

  • European Community (EC) Number: 212-113-4

  • PubChem Substance ID: 87563713

  • MDL Number: MFCD00002914

Reactivity and Chemical Behavior

The chemical behavior of 2-butyn-1-ol is primarily governed by its functional groups—the hydroxyl group and the carbon-carbon triple bond—which can undergo various transformations.

Typical Reactions

Key reactions of 2-butyn-1-ol include:

  • Hydroxyl Group Reactions:

    • Esterification to form esters

    • Oxidation to form aldehydes or carboxylic acids

    • Substitution to form halides or other derivatives

  • Triple Bond Reactions:

    • Hydrogenation to form alkenes or alkanes

    • Hydration to form carbonyl compounds

    • Cycloaddition reactions

    • Metal-catalyzed coupling reactions

  • Decomposition: When heated or exposed to oxidizing conditions, 2-butyn-1-ol can decompose to form carbon monoxide, carbon dioxide, and other potentially toxic products .

Stability Considerations

2-Butyn-1-ol is:

  • Stable at room temperature in closed containers under normal storage and handling conditions

  • Sensitive to air and heat, hence the requirement for storage under inert gas

  • Incompatible with acid anhydrides, acids, copper alloys, copper, and oxidizing agents

Understanding these reactivity patterns is essential for designing synthetic routes involving 2-butyn-1-ol and for predicting potential side reactions or decomposition pathways .

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